molecular formula C26H31N3O5 B14153275 N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide CAS No. 887694-28-2

N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide

Cat. No.: B14153275
CAS No.: 887694-28-2
M. Wt: 465.5 g/mol
InChI Key: LBEBDCMMRPMOIL-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a dimethoxyphenyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the dimethoxyphenyl group and the cyclohexyl group. The final step involves the acylation of the compound to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of advanced purification techniques such as chromatography and recrystallization is also essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’- (2- (3,4-dimethoxyphenyl)ethyl)urea
  • N-cyclohexyl-N’- (2,4-dimethoxyphenyl)urea
  • N-cyclohexyl-N’- (4-hydroxyphenyl)urea

Uniqueness

N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and its oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

887694-28-2

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

N-cyclohexyl-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C26H31N3O5/c1-31-21-12-8-7-9-18(21)16-25(30)29(20-10-5-4-6-11-20)17-24-27-26(28-34-24)19-13-14-22(32-2)23(15-19)33-3/h7-9,12-15,20H,4-6,10-11,16-17H2,1-3H3

InChI Key

LBEBDCMMRPMOIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)CC4=CC=CC=C4OC)OC

Origin of Product

United States

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